molecular formula C16H9FN2O4S B2995592 (5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 879973-01-0

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2995592
CAS No.: 879973-01-0
M. Wt: 344.32
InChI Key: DGAHIJGFPDQALY-ZROIWOOFSA-N
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Description

The compound “(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione” belongs to the thiazolidinedione (TZD) class, a pharmacologically significant scaffold known for its role in antidiabetic, anti-inflammatory, and anticancer agents . Its structure features a thiazolidine-2,4-dione core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 4-nitrophenylmethylidene moiety. The (5Z) configuration indicates the stereochemistry of the exocyclic double bond, which is critical for molecular interactions .

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O4S/c17-11-3-7-12(8-4-11)18-15(20)14(24-16(18)21)9-10-1-5-13(6-2-10)19(22)23/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAHIJGFPDQALY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 4-nitrobenzylidene thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinediones.

Scientific Research Applications

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. It is characterized by a thiazolidine ring substituted with a fluorophenyl group and a nitrophenylmethylidene group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry It can be used as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is investigated for its potential as a therapeutic agent in treating various diseases.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Reduction The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Substitution The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Major Products Formed

  • Oxidation Sulfoxides, sulfones.
  • Reduction Amino derivatives.
  • Substitution Substituted thiazolidinediones.

Antimicrobial Activity

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazolidinedione Derivatives

Compound Name R₁ (Position 3) R₂ (Position 5) Key Properties/Activities Source
Target Compound 4-fluorophenyl 4-nitrophenylmethylidene Potential aldose reductase inhibition
5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione H 4-fluorophenylmethylidene PPAR-γ agonism, antidiabetic activity
L-173 (Antifungal derivative) 2-oxoethyl-piperazinyl 4-chlorophenylmethylidene Antifungal, anticancer
SMI-IV-1 (Docking study) (2E)-3-phenylprop-2-enoyl pyridin-4-ylmethylidene Docking score: -3.8 (Weak interaction)
Thiazacridine AC-23 4-fluorobenzyl acridin-9-ylmethylene Topoisomerase I inhibition, cytotoxic

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : Derivatives like SMI-IV-1 with pyridinyl groups exhibit weaker docking scores (-3.8) than nitro-substituted analogs, suggesting nitro groups improve target binding .
  • Hybrid Structures : Thiazacridines (e.g., AC-23) combine TZD with acridine moieties, enabling DNA intercalation and topoisomerase inhibition, unlike the target compound’s simpler aryl substituents .

Insights :

  • The target compound’s nitro group may confer stronger aldose reductase inhibition than fluorine-substituted analogs (e.g., 5-(4-fluorobenzylidene)-TZD), as nitro groups are superior hydrogen-bond acceptors .
  • L-173’s chloro substituent and piperazinyl side chain enhance antifungal activity by targeting fungal cytochrome P450, a mechanism absent in the nitro-substituted target compound .

Physicochemical and Pharmacokinetic Properties

Table 3: Solubility and Thermodynamic Parameters

Compound Name Solubility (pH 7.4, 25°C) logP Thermodynamic Solubility (ΔG, kJ/mol) Reference
Target Compound Low (predicted) 3.2 -15.2 (estimated)
L-173 0.12 mg/mL 2.8 -18.7
SMI-IV-4 0.08 mg/mL 1.9 -20.1

Notes:

  • The target compound’s nitro group likely reduces aqueous solubility compared to hydroxy- or amino-substituted derivatives (e.g., SMI-IV-4 with -NH₂ and -OH groups) .
  • Cyclodextrin complexes (studied for L-173) could improve the target compound’s bioavailability by enhancing solubility .

Biological Activity

(5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione, commonly referred to as a thiazolidinedione derivative, is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction , typically involving 4-fluorobenzaldehyde and 4-nitrobenzylidene thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is conducted in organic solvents like ethanol or methanol under reflux conditions. This method allows for the formation of the thiazolidine ring structure, which is crucial for its biological activity.

  • Molecular Formula : C16H9FN2O4S
  • Molecular Weight : 344.3171 g/mol
  • CAS Number : 879973-01-0

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the inhibition of specific enzymes related to cell growth and survival. For instance, it has been demonstrated to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Mechanism of Action
A-431 (skin cancer)<10Inhibition of Bcl-2 protein
U251 (glioblastoma)<20Induction of apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains. The presence of the nitrophenyl group enhances its interaction with microbial targets, making it effective against resistant strains .

Table 2: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for its potential antidiabetic and antioxidant properties. These activities are attributed to its ability to modulate glucose metabolism and reduce oxidative stress in cells .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound against human melanoma cells. Results indicated that it significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Study : In a comparative analysis with traditional antibiotics, this thiazolidinedione derivative exhibited superior activity against multi-drug resistant strains of bacteria, suggesting its potential as a new therapeutic agent in infectious diseases .

Q & A

What are the optimal synthetic routes for (5Z)-3-(4-fluorophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidinone-2,4-dione, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a Knoevenagel condensation between 3-(4-fluorophenyl)thiazolidine-2,4-dione and 4-nitrobenzaldehyde under acidic or catalytic conditions. Key steps include:

  • Reagent selection : Use of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) as intermediates, with chloroacetic acid and sodium acetate as cyclization agents .
  • Solvent systems : Ethanol or methanol under reflux (60–80°C) for 6–8 hours, though DMF-acetic acid mixtures may enhance cyclization efficiency for sterically hindered substrates .
  • Catalytic optimization : Inclusion of piperidine or acetic acid as catalysts improves yield (reported 60–75%) by stabilizing the Schiff base intermediate .
    Critical factors : Excess aldehyde (1.2–1.5 equivalents) and inert atmosphere (N₂) prevent oxidation of the nitrophenyl group. Low yields (<50%) often result from incomplete dehydration; adding molecular sieves or toluene for azeotropic water removal can mitigate this .

How can spectroscopic and computational methods resolve structural ambiguities in the Z-configuration of the exocyclic double bond?

Answer:
Experimental techniques :

  • ¹H/¹³C NMR : The Z-configuration is confirmed by deshielding effects on the exocyclic CH (δ 7.8–8.2 ppm) due to conjugation with the thiazolidinone ring. NOESY correlations between the nitrophenyl proton and the fluorophenyl group further validate spatial proximity .
  • UV-Vis : A strong absorption band near 350–370 nm (π→π* transition of the conjugated enone system) distinguishes Z-isomers from E-isomers, which exhibit redshifted peaks .
    Computational validation :
  • DFT calculations (B3LYP/6-311++G(d,p)) predict bond lengths and dihedral angles. For example, the C5=C6 bond length (~1.34 Å) and dihedral angle (<10°) between thiazolidinone and nitrophenyl planes confirm planarity in the Z-form .
  • Frontier orbital analysis (HOMO-LUMO gap ~4.5 eV) correlates with experimental UV data, while NBO analysis quantifies hyperconjugative interactions stabilizing the Z-configuration .

What strategies address contradictory data in biological activity assays for this compound?

Answer:
Contradictions in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:

  • Solubility issues : Low aqueous solubility (<0.1 mg/mL) can skew results. Use DMSO-PBS co-solvents (≤1% DMSO) or nanoformulations (liposomes) to improve bioavailability .
  • Redox interference : The nitro group may undergo intracellular reduction, generating reactive intermediates. Control experiments with glutathione-depleted cell lines or ESR spectroscopy can identify redox-mediated false positives .
  • Target selectivity : Use molecular docking (AutoDock Vina) to differentiate binding to COX-2 vs. PPAR-γ. For example, a ∆G binding energy difference >2 kcal/mol suggests selectivity .

How can reaction engineering principles optimize large-scale synthesis while maintaining stereochemical purity?

Answer:
Process parameters :

  • Continuous flow reactors : Reduce reaction time (2–3 hours vs. 6 hours batch) and improve heat transfer for exothermic Knoevenagel steps. Maintain temperature at 70±2°C to avoid byproduct formation .
  • In-line monitoring : Use FT-IR or Raman spectroscopy to track aldehyde consumption and detect intermediates .
    Quality control :
  • Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) ensures >99% Z-isomer retention.
  • Crystallization : Ethanol-water (7:3) recrystallization removes E-isomer impurities, confirmed by DSC (melting point 218–220°C) .

What mechanistic insights explain the compound’s dual activity as a COX-2 inhibitor and PPAR-γ agonist?

Answer:
Structural determinants :

  • COX-2 inhibition : The 4-nitrophenyl group occupies the hydrophobic pocket (Tyr385, Val523), while the fluorophenyl moiety hydrogen-bonds with Ser530. MD simulations show a binding energy of −9.2 kcal/mol .
  • PPAR-γ activation : The thiazolidinone core mimics endogenous ligands (e.g., rosiglitazone), forming salt bridges with Lys301 and His448. Nitro group polarity modulates transactivation (EC₅₀ ~1.2 µM) .
    Cross-talk mitigation : Dose-response profiling (0.1–50 µM) identifies a therapeutic window (5–10 µM) where COX-2 inhibition dominates without PPAR-γ saturation .

How do substituent modifications (e.g., replacing nitro with methoxy) impact photostability and reactivity?

Answer:
Photodegradation studies (λ=254 nm, 24h):

  • Nitro substituent : Undergoes nitro-to-nitrite photoreduction, forming a quinone intermediate (t₁/₂=4.2h). LC-MS detects m/z 345 [M+H]+ degradation products .
  • Methoxy analog : Improved stability (t₁/₂=18h) due to electron-donating effects, but reduced COX-2 affinity (IC₅₀ increases from 0.8 µM to 3.5 µM) .
    Reactivity trade-offs : Nitro groups enhance electrophilicity (σ+ ~0.79) for Michael addition but increase oxidative stress in biological systems. QSAR models suggest a Hammett constant (σ) <0.5 balances reactivity and safety .

What analytical workflows validate batch-to-batch consistency in polymorphic forms?

Answer:
Multi-technique approach :

  • PXRD : Compare diffraction peaks at 2θ=12.4°, 17.8°, and 24.6° for Form I (thermodynamically stable) vs. 2θ=11.2°, 19.5° for Form II .
  • TGA-DSC : Form I shows a single endotherm (ΔH=120 J/g), while Form II exhibits a glass transition at 85°C followed by decomposition .
  • Solid-state NMR : ¹³C CP/MAS distinguishes polymorphs via carbonyl shifts (δ 168.5 ppm for Form I vs. 170.2 ppm for Form II) .

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